7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10429658
Molecular Formula: C16H13N5O
Molecular Weight: 291.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O |
|---|---|
| Molecular Weight | 291.31 g/mol |
| IUPAC Name | 11-(2-ethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3 |
| Standard InChI Key | IXORNVMGTKBHLH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
| Canonical SMILES | CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-(2-Ethylphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one (Compound ID: D718-0960) features a pyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidine backbone fused with a 2-ethylphenyl group at the 7-position . The core structure comprises:
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A pyrimidine ring (six-membered, two nitrogen atoms) fused to a pyridine ring (six-membered, one nitrogen atom).
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A triazole ring (five-membered, three nitrogen atoms) annulated to the pyrimidine moiety.
The 2-ethylphenyl substituent introduces steric bulk and lipophilicity, influencing both solubility and target interactions .
Structural Data
Key molecular parameters derived from computational and experimental analyses include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₅O |
| Molecular Weight | 291.31 g/mol |
| logP (Partition Coefficient) | 1.9174 |
| logD (Distribution Coefficient) | 1.9174 |
| Polar Surface Area | 51.003 Ų |
| Hydrogen Bond Acceptors | 5 |
| Steric Configuration | Achiral |
The SMILES notation (CCc1ccccc1N1C=CC2=C(C=Nc3ncnn23)C1=O) confirms the connectivity of the 2-ethylphenyl group to the triazolo-pyrimidine system .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 4-position.
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Nucleophilic Attack: The lactam oxygen at position 6 participates in acyl transfer reactions with amines or alcohols .
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Oxidative Degradation: Susceptibility to peroxide-mediated ring opening under UV light, necessitating storage in inert atmospheres .
Physicochemical Properties
Solubility and Lipophilicity
With a logP/logD of 1.9174, the compound exhibits moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility (logSw = -2.1958) . Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are recommended for in vitro assays.
Stability
Accelerated stability studies (40°C/75% RH) indicate:
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Thermal Degradation: <5% decomposition over 30 days.
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Photolytic Degradation: 12% degradation under UV light (300 nm) after 48 hours .
Comparative Analysis with Related Compounds
Dichlorophenyl Analogs
The 7-(2,4-dichlorophenyl)-8-methyl derivative differs in:
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Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity, enhancing kinase binding affinity by 3-fold.
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Metabolic Stability: Reduced CYP3A4-mediated oxidation due to steric shielding by methyl groups.
| Property | 7-(2-Ethylphenyl) Derivative | 7-(2,4-Dichlorophenyl) Derivative |
|---|---|---|
| logP | 1.9174 | 2.89 |
| Molecular Weight | 291.31 | 356.18 |
| Antiproliferative GI₅₀ | 1.8 µM | 0.7 µM |
Current Research and Future Directions
Patent Landscape
Patents EP2322176A1 and US20120225904A1 disclose triazolo-pyridinone derivatives as kinase inhibitors and antimicrobials, highlighting this structural class’s versatility . Specific claims include:
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Use in treating inflammatory disorders via JAK2/STAT3 pathway inhibition .
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Combination therapies with β-lactam antibiotics to overcome resistance .
Unmet Challenges
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